1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098058-50-3
Cat. No.: VC3149498
Molecular Formula: C13H14N4
Molecular Weight: 226.28 g/mol
* For research use only. Not for human or veterinary use.
![1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole - 2098058-50-3](/images/structure/VC3149498.png)
Specification
CAS No. | 2098058-50-3 |
---|---|
Molecular Formula | C13H14N4 |
Molecular Weight | 226.28 g/mol |
IUPAC Name | 1-ethyl-6-methyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C13H14N4/c1-3-16-7-8-17-13(16)12(10(2)15-17)11-5-4-6-14-9-11/h4-9H,3H2,1-2H3 |
Standard InChI Key | PHTRUNYJSJXPJZ-UHFFFAOYSA-N |
SMILES | CCN1C=CN2C1=C(C(=N2)C)C3=CN=CC=C3 |
Canonical SMILES | CCN1C=CN2C1=C(C(=N2)C)C3=CN=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Features
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole comprises an imidazo[1,2-b]pyrazole core with three specific substituents. The imidazo[1,2-b]pyrazole core is a bicyclic heterocycle containing a pyrazole ring fused to an imidazole ring. Based on structural studies of related compounds, this molecule likely exists predominantly as the 1H-tautomer with an endocyclic double bond, rather than alternative tautomeric forms such as 5H-imidazo[1,2-b]pyrazole or variants with exocyclic double bonds .
The key structural elements include:
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A bicyclic imidazo[1,2-b]pyrazole core
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An ethyl group at the N1 position
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A methyl group at the C6 position
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A pyridin-3-yl group at the C7 position
Synthesis Methods
Sequential One-Pot Approach
A promising synthetic route to 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole would involve the sequential one-pot methodology described for related imidazo[1,2-b]pyrazoles. This approach utilizes a Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) following the in situ formation of functionalized pyrazole intermediates .
The synthesis would likely proceed as follows:
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Microwave-assisted formation of a 5-aminopyrazole intermediate from hydrazine hydrate and an appropriate ethoxymethylene compound
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Subsequent GBB-3CR with an aldehyde (3-pyridinecarboxaldehyde) and an isocyanide
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Formation of the imidazo[1,2-b]pyrazole core with the desired substitution pattern
This method offers several advantages:
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Operational simplicity
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Environmentally friendly conditions
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Rapid reaction times (10-60 minutes)
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Reduced need for complex purification techniques
Selective Functionalization Approach
An alternative synthesis could involve selective functionalization of the imidazo[1,2-b]pyrazole core, as described for related compounds :
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Initial synthesis of the 1H-imidazo[1,2-b]pyrazole core
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N-alkylation at position 1 using an appropriate ethylating agent and base (e.g., sodium hydride in DMF)
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Introduction of the methyl group at position 6
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Installation of the pyridin-3-yl group at position 7, potentially through cross-coupling reactions
This approach might be particularly useful when specific regioselectivity is required in the functionalization process.
Synthetic Challenges
The synthesis of 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole presents several challenges that researchers must address:
The pyridin-3-yl group at position 7 is of particular interest, as pyridine-containing heterocycles often demonstrate enhanced binding to biological targets due to the nitrogen atom's ability to act as a hydrogen bond acceptor.
Structure-Activity Relationships
The specific substitution pattern in 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole could significantly influence its biological activity profile:
Comparative Analysis with Related Compounds
Structural Analogs
To better understand the potential properties and activities of 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole, comparison with structurally related compounds is valuable. The following table presents a detailed comparison with several analogs:
*SEM = (2-(trimethylsilyl)ethoxy)methyl
†Hypothetical analog based on structural patterns in the literature
Electronic and Steric Considerations
The electronic and steric properties of 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole differentiate it from other analogs:
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Compared to compounds with furan substituents:
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The pyridine nitrogen provides stronger hydrogen bond accepting capabilities
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Different electronic distribution affects reactivity and binding affinity
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Potential for metal coordination through the pyridine nitrogen
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Compared to compounds with amine substituents :
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Different hydrogen bonding patterns (acceptor vs. donor/acceptor)
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Altered water solubility and membrane permeability profiles
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Different metabolic stability characteristics
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Compared to brominated analogs :
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Reduced reactivity at position 7 (pyridine vs. bromine)
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Different steric demands affecting molecular recognition
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Enhanced stability under various chemical conditions
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Analytical Characterization
Spectroscopic Properties
Based on characterization data for related imidazo[1,2-b]pyrazole derivatives, the following spectral features would be expected for 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole:
Nuclear Magnetic Resonance Spectroscopy
The 1H-NMR spectrum would likely show characteristic signals for:
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Ethyl group: triplet (CH3, ~1.4 ppm) and quartet (CH2, ~4.0 ppm)
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Methyl group: singlet (~2.3-2.5 ppm)
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Pyridine protons: complex pattern in aromatic region (~7.3-8.7 ppm)
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Imidazo[1,2-b]pyrazole core protons: characteristic signals (~7.0-7.5 ppm)
13C-NMR would display signals for all carbon atoms, with the pyridine and imidazo[1,2-b]pyrazole carbons appearing in the aromatic/heteroaromatic region (~110-160 ppm).
2D NMR techniques (HSQC, HMBC, COSY, NOESY) would be essential for confirming the structural assignment and distinguishing between possible tautomeric forms, as demonstrated for other imidazo[1,2-b]pyrazole derivatives .
Mass Spectrometry
High-resolution mass spectrometry would confirm the molecular formula (C13H14N4) and exact mass of the compound. The fragmentation pattern would likely show characteristic losses of the ethyl group and fragments associated with the pyridine moiety.
X-ray Crystallography
X-ray crystallography would provide definitive confirmation of the 3D structure, including:
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Bond lengths and angles
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Torsional relationships between the pyridine ring and the imidazo[1,2-b]pyrazole core
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Packing arrangements in the crystal lattice
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Confirmation of the tautomeric form
The combination of the imidazo[1,2-b]pyrazole scaffold with the pyridin-3-yl substituent creates a molecule with multiple potential interaction points for biological targets, potentially enhancing selectivity and potency.
Chemical Biology Tools
Beyond direct therapeutic applications, 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole could serve as a valuable tool in chemical biology:
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As a probe for studying protein-ligand interactions
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As a building block for the development of fluorescent or affinity-based probes
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As a scaffold for fragment-based drug discovery approaches
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As a model compound for studying structure-activity relationships
Synthetic Chemistry Applications
In synthetic chemistry, this compound could serve as:
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A building block for more complex heterocyclic structures
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A model compound for developing selective functionalization methodologies
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A substrate for studying regioselective reactions
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A precursor for library synthesis through modification of the pyridine ring
Future Research Directions
Synthetic Optimization
Future research on 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole could focus on:
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Development of more efficient and scalable synthetic routes
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Exploration of green chemistry approaches, potentially building on the one-pot methodology described for related compounds
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Investigation of selective late-stage functionalization strategies
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Application of flow chemistry techniques for continuous production
Biological Evaluation
Comprehensive biological screening would be valuable to:
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Identify specific molecular targets and mechanisms of action
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Evaluate activity in various disease models, particularly those related to inflammation, viral infections, and cancer
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Assess pharmacokinetic properties and metabolic stability
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Determine structure-activity relationships through systematic modification of substituents
Material Science Applications
The unique electronic properties of this heterocyclic system suggest potential applications in material science:
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As components in organic electronic devices
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For coordination chemistry applications, leveraging the pyridine nitrogen
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As building blocks for supramolecular assemblies
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For development of sensors or molecular switches
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